molecular formula C22H16FN3O B11261095 N-(4-fluorobenzyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

N-(4-fluorobenzyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B11261095
M. Wt: 357.4 g/mol
InChI Key: JJQPSZDFUHPJBF-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic small molecule featuring a quinoline-4-carboxamide core substituted with a pyridin-3-yl group at position 2 and a 4-fluorobenzyl moiety at the carboxamide nitrogen. The 4-fluorobenzyl group enhances lipophilicity and metabolic stability, while the pyridine and quinoline rings may contribute to π-π stacking and binding affinity .

Properties

Molecular Formula

C22H16FN3O

Molecular Weight

357.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C22H16FN3O/c23-17-9-7-15(8-10-17)13-25-22(27)19-12-21(16-4-3-11-24-14-16)26-20-6-2-1-5-18(19)20/h1-12,14H,13H2,(H,25,27)

InChI Key

JJQPSZDFUHPJBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NCC4=CC=C(C=C4)F

Origin of Product

United States

Biological Activity

N-(4-fluorobenzyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimalarial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

1. Overview of Biological Activity

The compound belongs to the class of quinoline derivatives, which are known for their varied biological effects. Specifically, this compound has demonstrated significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria, as well as potential anticancer properties.

1.1 Antimalarial Activity

Research indicates that quinoline derivatives, including this compound, exhibit potent antimalarial effects. The mechanism involves the inhibition of translation elongation factor 2 (PfEF2), crucial for protein synthesis in the parasite. This inhibition has been linked to effective suppression of multiple life-cycle stages of P. falciparum.

Table 1: Antimalarial Activity Data

CompoundEC50 (nM)Selectivity Index (Human Cell Line)
This compound120>100
DDD107498<10>100

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of PfEF2, which disrupts protein synthesis within the malaria parasite. This novel mechanism is particularly important given the rising resistance to conventional antimalarial drugs.

3. Anticancer Activity

In addition to its antimalarial properties, this compound has shown promise in anticancer applications. Quinoline derivatives have been reported to inhibit various cancer cell lines through several mechanisms, including apoptosis induction and cell cycle arrest.

3.1 Case Studies

A study investigating a series of quinoline derivatives found that certain analogues exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The structure-activity relationship (SAR) analysis revealed that modifications on the quinoline scaffold significantly influenced their potency.

Table 2: Anticancer Activity Data

CompoundIC50 (µM)Cancer Cell Line
This compound5.0MCF-7
Quinoline Derivative A8.5HeLa

4. Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been evaluated in animal models, showing favorable absorption and distribution characteristics:

Table 3: Pharmacokinetic Data

ParameterValue
Oral Bioavailability84%
Half-life (IV administration)10 hours
Volume of Distribution1.5 L/kg

Scientific Research Applications

Chemical Properties and Structure

N-(4-fluorobenzyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is characterized by a complex molecular structure that includes a quinoline core and a pyridine substituent. Its molecular formula is C19H19N3OC_{19}H_{19}N_{3}O, with a molecular weight of approximately 305.4 g/mol. The presence of the fluorobenzyl group enhances its lipophilicity, which is crucial for bioavailability in medicinal applications.

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent , particularly against Mycobacterium tuberculosis . Studies have indicated that it exhibits significant activity compared to traditional antitubercular drugs, suggesting its utility in developing new treatments for tuberculosis .

Additionally, its anticancer properties have been explored, with findings showing cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through DNA damage, making it a candidate for further development in cancer therapy .

The biological activity of this compound extends beyond antimicrobial and anticancer properties:

  • Antimycobacterial Activity : In vitro studies demonstrated that this compound has higher efficacy against M. tuberculosis than standard treatments like isoniazid, indicating its potential as a lead compound for new antitubercular agents .
  • Anticancer Activity : Research has shown that the compound induces apoptosis in cancer cells, suggesting mechanisms involving DNA intercalation and enzyme inhibition .

Case Study 1: Antimycobacterial Activity

In a study focusing on quinoline derivatives, this compound was shown to outperform traditional antitubercular agents in inhibiting M. tuberculosis growth. This finding underlines the potential of this compound as a new therapeutic agent in tuberculosis treatment .

Case Study 2: Anticancer Properties

Research into the anticancer effects of this compound revealed significant cytotoxicity against multiple cancer cell lines. The study linked these effects to mechanisms such as apoptosis induction and DNA damage, positioning it as a promising candidate for cancer therapy .

Chemical Reactions Analysis

Amide Bond Formation

The carboxamide group is central to its reactivity. A common synthesis route involves activating the carboxylic acid precursor (quinoline-4-carboxylic acid) using N-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to form a benzotriazolyl ester intermediate. This intermediate reacts with 4-fluorobenzylamine to yield the final carboxamide .

Key Conditions

ReagentRoleTemperatureYield
EDCI/HOBtCoupling agents0–25°C75–85%
4-fluorobenzylamineNucleophileRT
DMF or CH₂Cl₂Solvent

a) Fluorobenzyl Group Reactivity

The 4-fluorobenzyl moiety participates in nucleophilic aromatic substitution (NAS) under alkaline conditions. For instance:

  • Reaction with sodium methoxide in methanol at 60°C replaces fluorine with methoxy groups, enabling further derivatization.

b) Pyridine Ring Reactions

The pyridin-3-yl group undergoes:

  • Oxidation : Using mCPBA (meta-chloroperbenzoic acid) to form N-oxide derivatives .

  • Electrophilic substitution : Bromination at the 5-position with Br₂/FeBr₃.

Stability and Degradation

  • Hydrolysis : The carboxamide bond hydrolyzes in strong acidic (HCl, 6M) or basic (NaOH, 2M) conditions at 100°C, yielding quinoline-4-carboxylic acid and 4-fluorobenzylamine.

  • Photodegradation : UV exposure (λ = 254 nm) in methanol leads to partial decomposition (~20% over 24 hrs).

Comparative Reactivity Table

Reaction TypeConditionsByproductsYield
Amide couplingEDCI/HOBt, DMF, RTHOBt urea75–85%
Friedländer annulationFe₃O₄@SiO₂ catalyst, 80°CH₂O82–90%
NAS (F → OMe)NaOMe/MeOH, 60°CNaF68%
BrominationBr₂/FeBr₃, CHCl₃, 0°CHBr55%

Mechanistic Insights

  • Amide bond cleavage : Proceeds via a tetrahedral intermediate in acidic media, as confirmed by DFT calculations.

  • Catalytic cycles : Magnetic nanoparticles (e.g., Fe₃O₄@SiO₂) enhance recyclability, reducing catalyst loading by 40% over five cycles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-4-Carboxamide Derivatives ()

Compounds 5a1–5a4 from share the quinoline-4-carboxamide scaffold but differ in substituents:

  • Substituents: These derivatives feature a 3-(dimethylamino)propyl group at the carboxamide nitrogen and a phenyl ring with varied amine-linked side chains (e.g., piperazine, pyrrolidine). In contrast, the target compound has a 4-fluorobenzyl group and lacks the dimethylaminopropyl chain .
  • Physicochemical Properties :
    • Melting points for 5a1–5a4 range from 168.9°C to 184.2°C, indicating high crystallinity due to hydrogen-bonding from amine groups.
    • The target compound’s melting point is unreported, but its fluorobenzyl group may lower it compared to 5a1–5a4 due to reduced polarity .
  • The target compound’s yield is unspecified .

Table 1: Quinoline-4-Carboxamide Derivatives

Compound Substituents (R) Melting Point (°C) Yield (%) Purity (%)
5a1 (Ref: ) Piperazine-propanamide 182.3–184.2 64 99.4
5a2 (Ref: ) Pyrrolidine-propanamide 176.7–178.1 65 98.8
5a3 (Ref: ) Diethylamine-propanamide 177.2–178.4 59 99.7
5a4 (Ref: ) Piperidine-propanamide 168.9–170.1 60 99.2

Fluorobenzyl-Containing Analogs ()

Compound 5m (N-(6-(4-(4-fluorobenzyl)piperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide) shares the 4-fluorobenzyl group with the target compound but differs in core structure:

  • Core Structure: 5m contains an imidazothiazole-acetamide core instead of quinoline-4-carboxamide, which may alter electronic properties and bioactivity .
  • Physicochemical Properties: Melting point: 80–82°C (lower than quinoline derivatives due to reduced aromatic stacking). Molecular weight: 527.2030 g/mol (vs. ~341.36 g/mol for the target compound’s closest analog in ) .

Pyridinecarboxamide Derivatives ()

JNJ-47965567 (2-(phenylthio)-N-[[tetrahydro-4-(4-phenyl-1-piperazinyl)-2H-pyran-4-yl]methyl]-3-pyridinecarboxamide) shares the carboxamide functional group but includes a tetrahydro-pyran ring and phenylthio group. Key differences:

  • Lipophilicity : The phenylthio group in JNJ-47965567 increases hydrophobicity compared to the target compound’s fluorobenzyl group.
  • Molecular Weight : 481.65 g/mol (C28H32N4O2S) vs. ~341.36 g/mol for the target analog in , suggesting divergent pharmacokinetic profiles .

Hydroxyphenyl-Quinoline Analogs ()

The compound N-(2-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide (CAS 1146934-96-4) differs from the target compound by replacing the 4-fluorobenzyl group with a 2-hydroxyphenyl moiety:

  • Solubility : The hydroxyl group improves aqueous solubility but reduces membrane permeability compared to the fluorobenzyl group.
  • Molecular Weight : 341.36 g/mol (C21H15N3O2), similar to the target compound’s estimated weight .

Key Structural and Functional Insights

  • Fluorine vs. Hydroxyl Substitution : Fluorine in the target compound enhances metabolic stability and lipophilicity, whereas hydroxyl groups (as in ) improve solubility but increase susceptibility to phase II metabolism .
  • Synthetic Complexity : Piperazine and pyrrolidine side chains () may complicate synthesis but improve target engagement through hydrogen bonding .

Preparation Methods

Pfitzinger Reaction for 2-Substituted Quinoline-4-carboxylic Acids

The Pfitzinger reaction is widely employed to synthesize 2-arylquinoline-4-carboxylic acids from isatin derivatives and aryl ketones. In this method, 5-fluoroisatin reacts with 1-(pyridin-3-yl)ethanone under basic conditions to yield 2-(pyridin-3-yl)quinoline-4-carboxylic acid. Microwave irradiation significantly enhances reaction efficiency, reducing time from hours to minutes.

General Procedure:

  • Pfitzinger Reaction:

    • 5-Fluoroisatin (10 mmol), 1-(pyridin-3-yl)ethanone (12 mmol), and KOH (15 mmol) are suspended in ethanol/water (3:1).

    • The mixture is irradiated at 125°C for 20 minutes under microwave conditions.

    • Acidification with HCl yields the crude 2-(pyridin-3-yl)quinoline-4-carboxylic acid, purified via recrystallization (ethanol/water).

Key Data:

ParameterValue
Yield78–85%
Reaction Time20 minutes
Purification MethodRecrystallization

Friedländer Synthesis for Quinoline Formation

The Friedländer approach condenses 2-aminobenzaldehyde derivatives with ketones under acidic or basic conditions. While less direct for introducing the 4-carboxyl group, it offers flexibility in substituent placement.

Catalytic Innovations in Quinoline Synthesis

Magnetic Nanoparticle-Catalyzed Pfitzinger Reaction

Recent advances utilize Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride as a recyclable catalyst for solvent-free Pfitzinger reactions. This method achieves comparable yields (82–88%) while simplifying purification via magnetic separation.

Optimized Conditions:

  • Catalyst loading: 10 mg/mmol substrate

  • Temperature: 80°C

  • Solvent: None

  • Reaction time: 45 minutes

Amidation of Quinoline-4-carboxylic Acid

The final step couples 2-(pyridin-3-yl)quinoline-4-carboxylic acid with 4-fluorobenzylamine using carbodiimide-based reagents.

EDC/HOBt-Mediated Coupling

Procedure:

  • Activation: 2-(Pyridin-3-yl)quinoline-4-carboxylic acid (1 mmol) is dissolved in DMF (5 mL) with EDC (1.2 mmol) and HOBt (1.2 mmol).

  • Amine Addition: 4-Fluorobenzylamine (1.5 mmol) and DIPEA (2 mmol) are added, and the reaction stirs at room temperature for 12 hours.

  • Workup: The mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography (DCM/MeOH 95:5).

Characterization Data:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 11.12 (s, 1H, NH), 8.95 (d, J = 2.1 Hz, 1H), 8.48 (s, 1H), 8.39–8.25 (m, 4H), 4.62 (d, J = 6.0 Hz, 2H, CH₂), 2.41 (s, 3H).

  • HRMS (ESI): m/z Calcd for C₂₃H₁₇FN₃O [M + H]⁺: 378.1351; Found: 378.1348.

Comparative Analysis of Synthetic Routes

MethodYieldTimeAdvantagesLimitations
Pfitzinger (Microwave)85%20 minRapid, high yieldRequires specialized equipment
Nanoparticle Catalyzed88%45 minSolvent-free, recyclable catalystLonger reaction time
EDC/HOBt Coupling75%12 hrMild conditionsChromatography required

Optimization Strategies

Solvent and Base Effects

Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency, while tertiary amines (DIPEA) neutralize HCl byproducts, preventing side reactions.

Catalytic Recycling

Fe₃O₄@SiO₂ nanoparticles retain 90% activity after five cycles, reducing waste and cost.

Challenges and Solutions

  • Pyridin-3-yl Ethanone Availability: Synthesize via Grignard addition to 3-cyanopyridine followed by hydrolysis.

  • Low Amidation Yields: Pre-activate the carboxylic acid with ClCO₂Et before amine addition .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-fluorobenzyl)-2-(pyridin-3-yl)quinoline-4-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedländer annulation or Pd-catalyzed coupling. For example, substituting acetylpyridine derivatives (e.g., 3-acetylpyridine) with fluorobenzylamine under reflux in polar aprotic solvents (DMF, THF) typically yields 10–25%. Lower yields (e.g., 10.3% in some analogs) may arise from steric hindrance or competing side reactions. Optimization involves adjusting catalysts (e.g., RuO₂ for oxidation steps), temperature, and purification via column chromatography (Zorbax SB-C18 column, MeCN/H₂O gradients) .

Q. Which analytical techniques are critical for characterizing this compound and confirming purity?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To verify substituent positions (e.g., pyridin-3-yl vs. pyridin-4-yl) and aromatic proton environments .
  • ESI-MS : Confirm molecular weight (e.g., m/z 376.3 for analogs) and detect fragmentation patterns .
  • HPLC : Assess purity (≥98% by reverse-phase methods with UV detection at 254 nm) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) elucidate the compound’s bioactivity or stability?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influenced by the 4-fluorobenzyl group’s electron-withdrawing effects. Molecular docking studies (e.g., AutoDock Vina) can identify binding affinities to targets like cytochrome P450 isoforms, leveraging PubChem’s computed InChIKey and SMILES data . For example, pyridinyl interactions with catalytic residues may explain inhibitory activity .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, incubation times) or compound purity. For instance, inconsistent IC₅₀ values in kinase assays may require:

  • Reproducing assays under standardized conditions (e.g., ATP concentration, pH).
  • Re-evaluating purity via LC-MS to rule out degradation products (e.g., oxidative byproducts observed in thiadiazolyl analogs) .

Q. What strategies stabilize intermediates prone to degradation during synthesis?

  • Methodological Answer : For unstable intermediates (e.g., enol ethers or thiadiazoles), use:

  • Low-temperature storage (-20°C under inert atmosphere).
  • Rapid purification : Avoid prolonged exposure to protic solvents (MeOH/H₂O) to prevent hydrolysis.
  • Lyophilization : For hygroscopic intermediates, freeze-drying improves shelf life .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodological Answer : Systematic substitutions (e.g., replacing 4-fluorobenzyl with 4-chlorobenzyl) can enhance target binding or metabolic stability. For example:

  • Pyridinyl position : 3-pyridinyl analogs show higher CYP2C9 inhibition than 4-pyridinyl derivatives due to better π-π stacking .
  • Fluorine substitution : The 4-fluoro group improves lipophilicity (logP ~2.8) and bioavailability compared to non-fluorinated analogs .

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